molecular formula C7H11N3 B15335937 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B15335937
M. Wt: 137.18 g/mol
InChI Key: XBCVRBACMBLILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is an organic compound with the molecular formula C7H11N3. It is a heterocyclic compound that contains both imidazole and pyrazine rings, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diaminopropane with glyoxal under acidic conditions, followed by methylation. The reaction conditions often include refluxing in toluene or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the methyl group, which can affect its reactivity and biological activity.

    5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: Contains an additional nitrogen atom, leading to different chemical properties.

    1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic compound with different structural features and reactivity.

Uniqueness

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H11N3/c1-6-4-8-5-7-9-2-3-10(6)7/h2-3,6,8H,4-5H2,1H3

InChI Key

XBCVRBACMBLILB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=NC=CN12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.